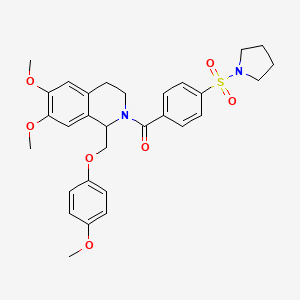
(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C30H34N2O7S and its molecular weight is 566.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone, often referred to by its IUPAC name as 1-{6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydroisoquinolin-2(1H)-yl}-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone, has garnered attention in pharmacological research due to its potential biological activities. The compound's structure suggests it may interact with various biochemical pathways, particularly those involving NMDA receptors.
The molecular formula of the compound is C27H29NO5 with a molecular weight of approximately 447.531 g/mol. It is characterized by multiple functional groups that contribute to its biological activity.
Target Receptors
The primary target for this compound is the NMDA receptor, specifically the NR2C/NR2D subunits. This receptor is integral to synaptic plasticity and memory function in the central nervous system.
Mode of Action
The compound acts as a positive allosteric modulator of the NMDA receptor. This modulation can enhance synaptic transmission and neuronal excitability, which may have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Neuroprotective Effects : By modulating NMDA receptor activity, the compound may protect neurons from excitotoxicity.
- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, suggesting potential applications in treating inflammatory diseases .
- Analgesic Activity : Preliminary studies indicate potential pain-relieving properties through modulation of pain pathways in the nervous system.
In Vitro Studies
In vitro studies demonstrate that the compound enhances NMDA receptor-mediated currents in neuronal cultures. This effect was measured using electrophysiological techniques, showing significant increases in synaptic responses at varying concentrations.
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in vivo. Notably, studies have shown that administration leads to improved cognitive function and reduced markers of neuroinflammation in models of neurodegenerative diseases .
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Cognitive Enhancement : A study involving a related isoquinoline derivative showed significant improvements in memory retention and learning tasks among aged rats.
- Pain Management : Another investigation revealed that compounds with similar structures provided substantial analgesic effects in models of neuropathic pain.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C27H29NO5 |
| Molecular Weight | 447.531 g/mol |
| Purity | ≥95% |
| Solubility | Soluble in DMSO (10 mg/ml) |
| Primary Target | NR2C/NR2D NMDA Receptors |
| Biological Activity | Observed Effects |
|---|---|
| Neuroprotection | Reduced neuronal excitotoxicity |
| Anti-inflammatory | Decreased cytokine levels |
| Analgesic | Pain relief in animal models |
特性
IUPAC Name |
[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O7S/c1-36-23-8-10-24(11-9-23)39-20-27-26-19-29(38-3)28(37-2)18-22(26)14-17-32(27)30(33)21-6-12-25(13-7-21)40(34,35)31-15-4-5-16-31/h6-13,18-19,27H,4-5,14-17,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYCKQMGKBQPPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














